molecular formula C22H19Br B1667937 Broparestrol (E)- CAS No. 22393-62-0

Broparestrol (E)-

Cat. No.: B1667937
CAS No.: 22393-62-0
M. Wt: 363.3 g/mol
InChI Key: OQCYTSHIQNPJIC-QURGRASLSA-N
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Description

Broparestrol (E)-, also known as α-bromo-α,β-diphenyl-β-p-ethylphenylethylene, is a synthetic, nonsteroidal selective estrogen receptor modulator of the triphenylethylene group. It has been used in Europe as a dermatological agent and for the treatment of breast cancer. The compound is described as slightly estrogenic and potently antiestrogenic, inhibiting mammary gland development and suppressing prolactin levels in animals .

Scientific Research Applications

Broparestrol (E)- has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Broparestrol (E)- can be synthesized using palladium-catalyzed cross-coupling reactions. The process involves the reaction of α-bromo-α,β-diphenyl-β-p-ethylphenylethylene with appropriate reagents under controlled conditions .

Industrial Production Methods: The industrial production of Broparestrol (E)- involves large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Broparestrol (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Mechanism of Action

Broparestrol (E)- exerts its effects by binding to estrogen receptors, acting as a selective estrogen receptor modulator. It exhibits both estrogenic and antiestrogenic activities, depending on the target tissue. The compound inhibits mammary gland development and suppresses prolactin levels by modulating the activity of estrogen receptors .

Comparison with Similar Compounds

Uniqueness: Broparestrol (E)- is unique in its potent antiestrogenic activity and its ability to inhibit mammary gland development and suppress prolactin levels. Unlike some other selective estrogen receptor modulators, Broparestrol (E)- has been specifically used in dermatological applications and for treating breast cancer .

Properties

CAS No.

22393-62-0

Molecular Formula

C22H19Br

Molecular Weight

363.3 g/mol

IUPAC Name

1-[(E)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene

InChI

InChI=1S/C22H19Br/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21+

InChI Key

OQCYTSHIQNPJIC-QURGRASLSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3

SMILES

CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3

Appearance

Solid powder

22393-62-0
479-68-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-(4-ethyl)phenyl-alpha'-bromo trans-stilbene
broparestrol
broparoestrol
broparoestrol, (cis)-isomer
broparoestrol, (trans)-isomer
LN 1643
LN 2299
LN-1643
LN-2299
trans-broparestrol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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